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Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

Cat. No.: B607487 Get Quote

Executive Summary
FMF-04-159-2 is a first-in-class, pathway-selective chemical probe designed to covalently

inhibit CDK14 (PFTK1) and closely related TAIRE-family kinases (CDK16, 17, 18). Unlike

traditional Type I kinase inhibitors that rely solely on reversible ATP-competitive binding, FMF-
04-159-2 utilizes a hybrid mechanism: it combines an ATP-mimetic scaffold with an electrophilic

acrylamide warhead to form an irreversible covalent bond with a non-catalytic cysteine residue

(Cys218).

This mechanism provides a distinct advantage in specificity. By targeting a cysteine unique to

the TAIRE subfamily, FMF-04-159-2 effectively shuts down CDK14-mediated phosphorylation

of the Wnt co-receptor LRP6, thereby dampening Wnt/

-catenin signaling during the G2/M phase of the cell cycle.

Molecular Mechanism of Action
The Target: CDK14 (TAIRE Family)
The Cyclin-Dependent Kinase (CDK) family is vast, often leading to off-target toxicity when

using pan-CDK inhibitors. CDK14 belongs to the TAIRE subfamily, named for a conserved

amino acid sequence (Transmembrane-Amino-Ile-Arg-Glu) in its cyclin-binding domain.

Primary Target: CDK14 (PFTK1).[1]
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Secondary Targets: CDK16, CDK17, CDK18 (Pan-TAIRE activity).

Off-Targets: CDK2 (Reversible inhibition only).

Covalent Conjugation Chemistry
FMF-04-159-2 functions via a Michael Addition reaction.

Recognition: The pyrazole-benzamide scaffold reversibly binds the ATP-binding pocket of

CDK14.

Positioning: This binding positions a dimethylamino-butenamide tail (the electrophile) in close

proximity to Cys218.

Conjugation: The thiolate anion of Cys218 attacks the

-carbon of the acrylamide, forming a permanent thioether bond.

Why Cys218? Cys218 is located outside the conserved catalytic cleft. Most CDKs (like CDK2)

lack a cysteine in this specific spatial orientation, possessing a Valine or Phenylalanine instead.

This structural divergence is the cornerstone of FMF-04-159-2's selectivity.

Visualization: Covalent Binding Logic

FMF-04-159-2
(Electrophilic Warhead)

ATP Binding Pocket
(Reversible Recognition) Kd ~88 nM

Irreversible
Thioether Adduct

 Covalent Bond

Cys218 Residue
(Nucleophile)

 Proximity Alignment
 Michael Addition

Silenced Kinase
Activity

 Steric Blockade

Click to download full resolution via product page

Figure 1: The kinetic mechanism of FMF-04-159-2. Initial reversible binding aligns the warhead

for the irreversible strike on Cys218.

Downstream Signaling: Wnt/ -Catenin Modulation
CDK14, when complexed with Cyclin Y, acts as a critical priming kinase for the Wnt signaling

pathway. It phosphorylates the LRP6 co-receptor at PPPSP motifs, a necessary step for the
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recruitment of Axin and the subsequent stabilization of

-catenin.

Mechanism of Pathway Inhibition:

Normal State: Wnt ligand binds Frizzled/LRP6

CDK14/CycY phosphorylates LRP6

Signal Transduction.

Inhibited State: FMF-04-159-2 covalently modifies CDK14

LRP6 remains unphosphorylated

-catenin is degraded

Wnt target genes (e.g., MYC, CCND1) are repressed.

Visualization: Wnt Pathway Intervention
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Figure 2: FMF-04-159-2 intercepts the Wnt pathway at the membrane level by preventing LRP6

priming.

Experimental Validation & Protocols
To validate the mechanism of FMF-04-159-2, researchers must distinguish between reversible

off-target effects (e.g., CDK2) and covalent on-target effects (CDK14). The Washout Strategy is

the gold standard for this validation.

Quantitative Data Summary
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Metric Value Assay Type Notes

CDK14 IC50 39.6 nM NanoBRET (Cellular)
High potency in live

cells.[2]

CDK14 IC50 88 nM
Biochemical Kinase

Assay
Direct inhibition.[3]

CDK2 IC50 256 nM NanoBRET
Reversible off-target.

[2][4]

Selectivity >10-fold Washout Assay

Sustained inhibition of

CDK14 vs. recovery of

CDK2.

Protocol: The "Washout" Target Engagement Assay
Objective: Prove covalent binding by demonstrating sustained inhibition after compound

removal.

Materials:

HCT116 Cells (or relevant Wnt-active line).

FMF-04-159-2 (Test Compound).[1][2][3][4][5][6][7]

FMF-04-159-R (Reversible Control - Critical for validity).[4]

NanoBRET Target Engagement Kit (Promega).

Workflow:

Seeding: Plate cells in 96-well format and transfect with CDK14-NanoLuc fusion vector.

Treatment: Treat cells with 1

M of FMF-04-159-2 or FMF-04-159-R for 1 hour.

Rationale: 1 hour is sufficient for covalent bond formation.
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Washout (The Critical Step):

Aspirate media.

Wash 3x with warm PBS (removes unbound drug).

Replenish with fresh media (drug-free).

Incubation: Incubate for 2-4 hours to allow reversible inhibitors (like the control or off-target

binders) to dissociate.

Measurement: Add BRET tracer. Measure BRET signal.[2][3][5]

Expected Result: FMF-04-159-2 treated cells show no signal recovery (tracer cannot

bind). FMF-04-159-R treated cells show full signal recovery (tracer binds).

Visualization: Experimental Logic
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Figure 3: The Washout Protocol differentiates true covalent inhibition from reversible binding.

Synthesis & Handling
Storage: Store powder at -20°C.

Solubility: Soluble in DMSO (up to 100 mM).[3] Avoid aqueous buffers for stock solutions to

prevent premature hydrolysis of the acrylamide warhead.

Usage: Always pair with the reversible control FMF-04-159-R (which lacks the acrylamide

double bond) to rule out scaffold-driven off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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